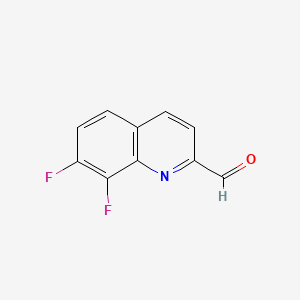

7,8-Difluoroquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSIGANJBYYEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856038 | |

| Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351517-03-7 | |

| Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7,8 Difluoroquinoline 2 Carbaldehyde and Its Core Derivatives

De Novo Synthesis Approaches to the 7,8-Difluoroquinoline (B123522) Core

The formation of the 7,8-difluoroquinoline scaffold is foundational to the synthesis of the target molecule. Various classical and modern synthetic methods can be adapted for this purpose, starting from appropriately substituted aniline (B41778) or benzene (B151609) precursors.

Cyclization Reactions Utilizing Fluorinated Anilines (e.g., Skraup Synthesis Variants, Doebner-Miller)

Classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-Miller reactions, remain relevant for the preparation of the 7,8-difluoroquinoline core, starting from 2,3-difluoroaniline (B47769). iipseries.orgpharmaguideline.com

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). iipseries.orgpharmaguideline.com The dehydration of glycerol in situ forms acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. For the synthesis of 7,8-difluoroquinoline, 2,3-difluoroaniline would be the required starting material.

The Doebner-Miller reaction is a more versatile method that utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. iipseries.orgwikipedia.org This reaction allows for the synthesis of a wider variety of substituted quinolines. rsc.org The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydrogenation. wikipedia.orgnih.gov

| Reaction | Aniline Precursor | Reagents | Product | Key Features |

| Skraup Synthesis | 2,3-Difluoroaniline | Glycerol, H₂SO₄, Oxidizing agent | 7,8-Difluoroquinoline | One-pot reaction, harsh conditions. pharmaguideline.com |

| Doebner-Miller Reaction | 2,3-Difluoroaniline | α,β-Unsaturated aldehyde/ketone, Acid catalyst | Substituted 7,8-Difluoroquinolines | More versatile than Skraup, allows for substitution on the pyridine (B92270) ring. wikipedia.orgrsc.org |

This table provides a conceptual overview. Specific reaction conditions and yields for 7,8-difluoroquinoline may vary.

Ring Closure Strategies for Pyridine Annulation in Difluorinated Benzenes

An alternative to starting with a fluorinated aniline is to build the pyridine ring onto a pre-existing difluorinated benzene derivative. This process, known as pyridine annulation, can be achieved through various cyclization strategies. These methods often involve the construction of a side chain on the benzene ring that contains the necessary atoms to form the pyridine ring.

One such approach involves the condensation of pyridine-2,3- and -3,4-dicarboxylates with dialkyl succinates or glutarates to form quinoline and isoquinoline (B145761) derivatives, respectively. rsc.org While not directly starting from a simple difluorinated benzene, this highlights the principle of constructing the pyridine ring onto another aromatic system. More direct methods could involve the reaction of a difluorinated benzene with precursors that can form the C-C-C-N fragment of the pyridine ring, often involving transition-metal catalysis.

Microwave-Assisted Synthetic Protocols for Difluoroquinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields in the synthesis of heterocyclic compounds, including quinolines. nih.govnih.govyoutube.com The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govfrontiersin.org

For the synthesis of difluoroquinolines, microwave-assisted protocols can be applied to classical reactions like the Friedländer synthesis. For instance, a catalyst-free microwave-assisted Friedländer synthesis has been developed for the single-step conversion of various derivatives to 8-hydroxyquinolines with improved yields over conventional heating. nih.gov This approach could be adapted for the synthesis of 7,8-difluoroquinolines by using appropriately substituted 2-amino-difluorobenzaldehydes or ketones.

| Method | Starting Materials | Conditions | Advantages |

| Microwave-Assisted Friedländer Synthesis | 2-Amino-difluorobenzaldehyde/ketone, Compound with α-methylene group | Microwave irradiation, often solvent-free or in a high-boiling solvent | Rapid reaction times, improved yields, environmentally benign. nih.govnih.gov |

This table illustrates a potential application of microwave synthesis for the 7,8-difluoroquinoline core.

Installation of the Carbaldehyde Moiety at the 2-Position

Once the 7,8-difluoroquinoline core is established, the next step is the introduction of the carbaldehyde group at the C2 position. This can be achieved through either direct formylation of the pre-existing heterocyclic ring or by the oxidation of a suitable precursor at the 2-position.

Formylation Reactions on Pre-Existing 7,8-Difluoroquinolines (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. wikipedia.orgchemistrysteps.com This reagent then attacks the electron-rich position of the substrate. For quinolines, the reactivity towards electrophilic substitution depends on the specific ring positions and the presence of activating or deactivating groups. The reaction of acetanilides with the Vilsmeier reagent can lead to the formation of 2-chloroquinoline-3-carbaldehydes. nih.gov A similar strategy could be envisioned for the formylation of a suitably activated 7,8-difluoroquinoline derivative.

| Reaction | Substrate | Reagents | Product | Key Features |

| Vilsmeier-Haack Reaction | 7,8-Difluoroquinoline | DMF, POCl₃ | 7,8-Difluoroquinoline-carbaldehyde (position depends on directing groups) | Mild and efficient method for formylation. ijpcbs.comorganic-chemistry.org |

The regioselectivity of the Vilsmeier-Haack reaction on 7,8-difluoroquinoline would need to be determined experimentally.

Oxidation of 2-Methyl or 2-Hydroxymethyl Precursors

A common and effective strategy for introducing a carbaldehyde group is the oxidation of a methyl or hydroxymethyl group at the desired position. acs.org This two-step approach involves first synthesizing 7,8-difluoro-2-methylquinoline (B1456712) or 7,8-difluoro-2-(hydroxymethyl)quinoline, followed by oxidation.

The synthesis of 2-methylquinolines can be achieved through various methods, including the Doebner-Miller reaction using crotonaldehyde (B89634) (formed in situ from acetaldehyde). iipseries.org Once the 2-methyl derivative is obtained, it can be oxidized to the corresponding carbaldehyde. A variety of oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO₂), or more modern, milder reagents. For example, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde in high yield. acs.orgnih.gov

Alternatively, the 2-methyl group can be converted to a 2-hydroxymethyl group, which can then be oxidized to the aldehyde under milder conditions, for example, using manganese dioxide (MnO₂).

| Precursor | Oxidizing Agent | Product | Typical Yields (for analogous compounds) |

| 7,8-Difluoro-2-methylquinoline | Selenium Dioxide (SeO₂) | 7,8-Difluoroquinoline-2-carbaldehyde | Good to excellent. nih.govresearchgate.net |

| 7,8-Difluoro-2-(hydroxymethyl)quinoline | Manganese Dioxide (MnO₂) | This compound | Generally good for benzylic-type alcohols. |

This table presents common oxidation methods with yields reported for similar, non-fluorinated quinoline systems.

Multi-Component Reactions Incorporating the Carbaldehyde Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. While the direct synthesis of this compound via an MCR is not commonly reported, the carbaldehyde functionality serves as a crucial electrophilic component in various MCRs to generate more complex quinoline-based scaffolds. These reactions are pivotal in medicinal chemistry for creating libraries of structurally diverse compounds.

For instance, quinoline-2-carbaldehydes can participate in Povarov-type reactions. In a typical setup, an aniline, an aldehyde (in this case, this compound), and an activated alkene or alkyne react in the presence of a Lewis or Brønsted acid catalyst to yield substituted tetrahydroquinolines or quinolines. The specific outcome is dependent on the reaction conditions and the nature of the dienophile.

Another significant class of MCRs involving quinoline aldehydes is the Ugi reaction. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of this compound in an Ugi reaction would lead to the formation of complex α-acylamino carboxamide derivatives bearing the 7,8-difluoroquinoline moiety.

Furthermore, quinoline-2-carbaldehydes can be employed in reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base and another component to afford highly functionalized heterocyclic systems fused to the quinoline ring.

The versatility of the carbaldehyde group allows it to be a key building block in the combinatorial synthesis of diverse chemical entities with potential biological applications. The electron-withdrawing nature of the difluorinated quinoline ring can influence the reactivity of the carbaldehyde group in these MCRs.

Strategic Fluorination Approaches in Quinoline Synthesis

The introduction of fluorine atoms into the quinoline scaffold is a critical aspect of synthesizing this compound. The position of the fluorine atoms significantly influences the physicochemical and biological properties of the molecule. Several strategic fluorination methods can be employed to construct the 7,8-difluoroquinoline core.

Nucleophilic Fluorination (e.g., Halogen Exchange)

Nucleophilic fluorination is a common method for introducing fluorine into aromatic rings. The most prevalent approach is the halogen exchange (Halex) reaction. This method involves the displacement of a leaving group, typically a chloro or nitro group, with a fluoride (B91410) ion. The fluoride source is often an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), sometimes in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion.

For the synthesis of a 7,8-difluorinated quinoline, a precursor such as 7,8-dichloroquinoline (B1357640) or a 7-chloro-8-nitroquinoline (B188561) derivative could be subjected to high-temperature reaction conditions with a fluoride source in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The success of this reaction is highly dependent on the activation of the positions to be fluorinated by electron-withdrawing groups.

| Fluorinating Agent | Substrate Example | Typical Conditions | Product |

| Potassium Fluoride (KF) | 7,8-Dichloroquinoline | High temperature, polar aprotic solvent (e.g., DMSO) | 7,8-Difluoroquinoline |

| Cesium Fluoride (CsF) | 7-Chloro-8-nitroquinoline | Milder conditions than KF, polar aprotic solvent | 7-Fluoro-8-nitroquinoline |

Electrophilic Fluorination

Electrophilic fluorination reagents deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. This approach is suitable for substrates that can undergo electrophilic aromatic substitution. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF4), and acetyl hypofluorite.

To achieve 7,8-difluorination via this method, a quinoline precursor with activating groups or a pre-functionalized quinoline that directs the electrophilic attack to the 7 and 8 positions would be required. The reaction conditions are typically mild, often proceeding at or below room temperature. However, controlling the regioselectivity of the fluorination can be challenging and may lead to a mixture of isomers.

| Fluorinating Agent | Substrate Example | Typical Conditions | Product |

| Selectfluor® | 8-Amino-7-bromoquinoline | Acetonitrile, room temperature | 8-Amino-7-bromo-x-fluoroquinoline |

| N-Fluorobenzenesulfonimide (NFSI) | Quinoline | Strong acid catalyst, chlorinated solvent | Mixture of fluoroquinolines |

Direct Fluorination Techniques for Quinoline Scaffolds

Direct C-H fluorination has emerged as a powerful tool in modern synthetic chemistry, offering a more atom-economical approach by avoiding the pre-installation of leaving groups. These methods often involve transition-metal catalysis or photoredox catalysis to activate the C-H bond for fluorination.

For the direct fluorination of a quinoline scaffold at the 7 and 8 positions, a directing group may be necessary to achieve the desired regioselectivity. For example, a substituent at a specific position on the quinoline ring can direct a palladium or rhodium catalyst to activate the C-H bonds at the 7 and 8 positions, which are then fluorinated by a suitable fluorine source. Recent advances have also explored photoredox-catalyzed C-H fluorination using fluoride ions as the nucleophilic fluorine source. wikipedia.org These methods are at the forefront of fluorination chemistry and offer promising routes to specifically substituted fluoroquinolines.

| Method | Catalyst/Reagent | Substrate Example | Product |

| Palladium-Catalyzed C-H Fluorination | Pd(OAc)2 / AgF | 8-Aminoquinoline (B160924) | 8-Amino-7-fluoroquinoline |

| Photoredox-Catalyzed C-H Fluorination | Photocatalyst / F- source | Quinoline | Mixture of fluoroquinolines |

Purification and Isolation Techniques for Difluoroquinoline-2-carbaldehydes

The purification and isolation of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. libretexts.org The crude this compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. youtube.com The solution is then allowed to cool slowly, leading to the formation of crystals of the pure compound, while the impurities remain dissolved in the mother liquor. libretexts.org The choice of solvent is critical and is often determined empirically. Common solvents for the recrystallization of quinoline derivatives include ethanol (B145695), ethyl acetate (B1210297), hexane (B92381), and mixtures thereof. rochester.edu

Chromatography: Column chromatography is a versatile technique for the separation and purification of organic compounds. For this compound, silica (B1680970) gel is a common stationary phase. A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compound from the column. The polarity of the eluent is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

Distillation: If the compound is a liquid or a low-melting solid, vacuum distillation can be employed for purification. This technique is particularly useful for separating compounds with different boiling points. Given that this compound is likely to be a solid at room temperature, this method might be less applicable for the final purification step but could be used to purify liquid precursors.

The purity of the final product is typically assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

| Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Primary purification method for the solid product. |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Purification from soluble impurities and reaction byproducts. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purification of liquid precursors or low-melting point derivatives. |

Chemical Transformations and Derivatization Pathways of 7,8 Difluoroquinoline 2 Carbaldehyde

Reactions Involving the Carbaldehyde Group at Position 2

The aldehyde group at the 2-position of the quinoline (B57606) ring is a versatile handle for a multitude of chemical transformations, including condensation reactions, oxidations, reductions, and various carbon-carbon bond-forming reactions.

Condensation Reactions with Amines (e.g., Schiff Base Formation)

The reaction of 7,8-difluoroquinoline-2-carbaldehyde with primary amines leads to the formation of Schiff bases, or imines. This condensation reaction is a cornerstone of heterocyclic chemistry, providing a straightforward method for introducing diverse substituents. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

While specific examples with this compound are not extensively detailed in readily available literature, the reaction is analogous to the well-established formation of Schiff bases from other quinoline-2-carbaldehydes. For instance, the condensation of various aromatic and aliphatic amines with quinoline-2-carbaldehyde derivatives proceeds efficiently, often catalyzed by acid, to yield the corresponding imines. These products can serve as intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes.

Similarly, reactions with hydrazine (B178648) and its derivatives, such as hydroxylamine (B1172632), are expected to yield the corresponding hydrazones and oximes. The formation of oximes from aldehydes is a classic transformation, typically carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. researchgate.netias.ac.in

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis, often in an alcohol solvent |

| Hydrazine (H₂NNH₂) | Hydrazone | Typically in an alcohol solvent, may be acid-catalyzed |

| Hydroxylamine (H₂NOH) | Oxime | Reaction with hydroxylamine hydrochloride and a base |

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 7,8-difluoroquinoline-2-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and Jones reagent (a solution of chromium trioxide in sulfuric acid). wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.orgyoutube.com The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions on the quinoline ring. Under basic or neutral conditions, potassium permanganate is a powerful oxidant. researchgate.netlibretexts.org The Jones oxidation is typically carried out in acetone (B3395972) and is known for its high efficiency in oxidizing primary alcohols and aldehydes to carboxylic acids. wikipedia.orgorganic-chemistry.orgyoutube.com

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 7,8-Difluoroquinoline-2-carboxylic acid | Basic or neutral aqueous solution |

| Jones Reagent (CrO₃/H₂SO₄) | 7,8-Difluoroquinoline-2-carboxylic acid | Acetone solvent |

Reduction Reactions to Alcohols and Alkanes

The carbaldehyde group can be reduced to a primary alcohol, (7,8-difluoroquinolin-2-yl)methanol, or further to a methyl group, 2-methyl-7,8-difluoroquinoline.

For the reduction to the corresponding alcohol, sodium borohydride (B1222165) (NaBH₄) is a commonly used and selective reagent. It is a mild reducing agent that readily reduces aldehydes and ketones to alcohols without affecting many other functional groups.

For the complete reduction of the aldehyde to an alkane (a methyl group in this case), more vigorous methods are required. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this transformation. thermofisher.commasterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.org Another common method is the Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid. The choice between these methods often depends on the stability of the substrate to acidic or basic conditions. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium or platinum is another potential route for this reduction. nih.govnih.gov

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | (7,8-Difluoroquinolin-2-yl)methanol |

| Reduction to Alkane | Hydrazine, KOH (Wolff-Kishner) | 2-Methyl-7,8-difluoroquinoline |

| Reduction to Alkane | Zn(Hg), HCl (Clemmensen) | 2-Methyl-7,8-difluoroquinoline |

| Reduction to Alkane | H₂, Pd/C (Catalytic Hydrogenation) | 2-Methyl-7,8-difluoroquinoline |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful means to convert the carbonyl group of this compound into a carbon-carbon double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most prominent examples. harvard.eduresearchgate.net

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. researchgate.netnih.govorganic-chemistry.orgnih.gov The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. harvard.edu These reagents are generally more nucleophilic than the corresponding phosphonium ylides and often provide excellent (E)-selectivity in the formation of the alkene product. scielo.org.mx The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction, simplifying purification. harvard.edu

| Reaction | Reagent Type | Product | Key Features |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Stereoselectivity depends on ylide stability. |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Alkene | Generally provides high (E)-selectivity. |

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. thermofisher.comwikipedia.orgnih.gov This reaction is typically catalyzed by a weak base.

This compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation. organic-chemistry.orgscielo.org.mxnih.govscielo.brresearchgate.netmdpi.comrsc.orgresearchgate.netnih.govresearchgate.net The products of these reactions are typically α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The reaction is driven by the acidity of the protons on the methylene group, which are flanked by electron-withdrawing groups.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Weak Base (e.g., piperidine, DABCO) | 2-(7,8-Difluoroquinolin-2-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | Weak Base (e.g., piperidine, DIPEAc) | Ethyl 2-cyano-3-(7,8-difluoroquinolin-2-yl)acrylate |

Modifications of the Difluoroquinoline Nucleus

The fluorine atoms on the quinoline ring of this compound are susceptible to nucleophilic aromatic substitution (SNA r). The electron-withdrawing nature of the quinoline nitrogen and the fluorine atoms themselves activate the ring towards attack by nucleophiles.

Nucleophilic substitution reactions can occur at the fluorine-bearing positions, with the regioselectivity of the substitution depending on the reaction conditions and the nature of the nucleophile. mdpi.com Common nucleophiles used in such reactions include alkoxides, amines, and thiols. These reactions provide a route to a wide range of substituted quinoline derivatives, allowing for the fine-tuning of the molecule's electronic and steric properties. The reactivity of difluoroquinolines in nucleophilic aromatic substitution has been a subject of study, indicating that such transformations are feasible. acs.org

It is important to note that the aldehyde group might need to be protected during these reactions to prevent undesired side reactions, depending on the nucleophile and conditions employed.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | R-O⁻ (Alkoxide) | Alkoxy-fluoroquinoline-2-carbaldehyde |

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | Amino-fluoroquinoline-2-carbaldehyde |

| Nucleophilic Aromatic Substitution | R-S⁻ (Thiolate) | Alkylthio-fluoroquinoline-2-carbaldehyde |

Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Other Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic rings. In this type of reaction, a nucleophile replaces a leaving group, typically a halogen, on the aromatic core. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.

For haloarenes, the reactivity order for the leaving group in SNAr is generally F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen. nih.gov The high electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it more susceptible to nucleophilic attack, thus accelerating the reaction. nih.gov

In the context of this compound, the quinoline ring is inherently electron-deficient due to the nitrogen atom. This deficiency is further amplified by the presence of two strongly electron-withdrawing fluorine atoms at the C-7 and C-8 positions and the carbaldehyde group at the C-2 position. This electronic arrangement makes the quinoline ring highly activated towards SNAr. Consequently, the fluorine atoms at C-7 and C-8 are susceptible to displacement by a variety of nucleophiles, including but not limited to:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Primary and secondary amines are common nucleophiles for the synthesis of amino-quinolines. researchgate.net

S-Nucleophiles: Thiolates can be employed to form thioethers.

The regioselectivity of the substitution (i.e., whether the C-7 or C-8 fluorine is replaced) would be influenced by both electronic and steric factors, as well as the specific reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or pseudohalide and an organometallic coupling partner. The fluorine atoms on the 7,8-difluoroquinoline (B123522) core, while excellent leaving groups in SNAr, are generally less reactive in standard cross-coupling reactions compared to heavier halogens like bromine or iodine. However, advancements in catalyst and ligand design have expanded the scope of these reactions to include aryl fluorides.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. nih.gov It is widely used for the synthesis of biaryls and has broad functional group tolerance. mdpi.com The coupling of aryl fluorides can be challenging but has been achieved with specialized nickel organic-chemistry.org or palladium catalyst systems. For this compound, a Suzuki-Miyaura reaction could potentially be used to introduce aryl or vinyl substituents at the C-7 or C-8 positions, provided a suitable catalyst is employed.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.gov It is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. rsc.org Similar to the Suzuki-Miyaura coupling, the reaction with aryl fluorides is less common but has been reported. wikipedia.org This methodology could be applied to this compound to install alkyne moieties, which are versatile functional groups for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netnih.gov It has become a premier method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. researchgate.net The reaction is applicable to a wide range of amines, including primary and secondary amines. nih.gov The application of this reaction to this compound would provide a direct route to various 7- or 8-aminoquinoline (B160924) derivatives.

| Cross-Coupling Reaction | Bond Formed | Typical Coupling Partners |

| Suzuki-Miyaura | C-C | Aryl/Vinyl Halide + Organoboron Compound |

| Sonogashira | C-C (sp2-sp) | Aryl/Vinyl Halide + Terminal Alkyne |

| Buchwald-Hartwig | C-N | Aryl Halide + Amine |

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. nih.gov The regioselectivity of EAS is governed by the electronic properties of the substituents already present on the ring. The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Therefore, EAS on quinoline typically occurs on the benzene ring, at positions C-5 and C-8. nih.gov

Forcing conditions, such as the use of strong acids and high temperatures, would likely be required for any electrophilic substitution to occur. researchgate.net The directing effects of the existing substituents would be complex. The fluorine atoms are ortho-, para-directing but deactivating, while the fused pyridine ring directs to the C-5 and C-8 positions. Given that C-8 is already substituted, any potential EAS would most likely be directed to the C-5 position, although the combined deactivating effects of all substituents would make such a reaction challenging.

Metalation and Lithiation Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. researchgate.net This method utilizes a directing metalation group (DMG), which is typically a Lewis basic functional group that can coordinate to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho-position. nih.gov The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Several functional groups can act as DMGs, including amides, carbamates, and even halogens. Fluorine, in particular, has been shown to be an effective, albeit weaker, directing group in some systems. nih.gov For this compound, several possibilities for metalation exist:

Directed by the Quinoline Nitrogen: The nitrogen atom of the quinoline ring can direct lithiation to the C-8 position. However, this position is already occupied by a fluorine atom.

Directed by Fluorine: The fluorine atoms themselves could potentially direct lithiation. For instance, the C-7 fluorine might direct metalation to the C-6 position.

Directed by the Aldehyde Group (or a derivative): The carbaldehyde group itself is electrophilic and would react with organolithium reagents. However, it can be temporarily converted into a DMG, such as an acetal, which could potentially direct lithiation to the C-3 position.

The presence of acidic protons and multiple potential directing groups makes predicting the outcome of lithiation on this compound complex. Competitive lithiation at different sites is possible, and the reaction conditions (base, solvent, temperature) would be crucial in determining the regioselectivity. rsc.org

Synthesis of Novel Heterocyclic Systems Fused or Annulated with the Difluoroquinoline Core

The this compound scaffold is a valuable building block for the synthesis of more complex, multi-ring heterocyclic systems. The aldehyde group provides a reactive handle for a variety of condensation and cycloaddition reactions to build new rings onto the existing core.

Annulation Reactions to Form Multi-Ring Systems

Annulation reactions involve the formation of a new ring onto an existing one. The aldehyde functionality at the C-2 position of this compound is well-suited for this purpose. For example, it can undergo condensation reactions with various bifunctional nucleophiles to construct new heterocyclic rings.

One common strategy is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone) to form a quinoline. A related approach could involve using the aldehyde of this compound to react with substrates containing an activated methylene group and another functional group capable of cyclization.

Furthermore, cycloaddition reactions, such as [4+2] Diels-Alder reactions libretexts.orglibretexts.org or [3+2] 1,3-dipolar cycloadditions, organic-chemistry.orgwikipedia.org could be employed. The aldehyde could be converted into a dienophile or a dipole, or it could be part of a larger conjugated system that participates in the cycloaddition, leading to the formation of fused polycyclic systems. For instance, Knoevenagel condensation of the aldehyde with an active methylene compound could generate a diene suitable for a subsequent intramolecular Diels-Alder reaction.

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures, typically containing 12 or more atoms, that are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The synthesis of macrocycles often represents a significant synthetic challenge, with the ring-closing step being particularly crucial.

This compound can be incorporated into macrocyclic frameworks through several strategies. The aldehyde group can be used in a macrocyclization step, for example, through a Wittig reaction, a reductive amination with a diamine, or an esterification/amidation with a long-chain hydroxy acid or amino acid.

Coordination Chemistry of 7,8 Difluoroquinoline 2 Carbaldehyde and Its Metal Complexes

Ligand Design Principles and Coordination Modes of Quinoline-2-carbaldehyde Scaffolds

The quinoline-2-carbaldehyde framework serves as a versatile building block in coordination chemistry. Its ability to bind to metal ions is primarily dictated by the arrangement of its donor atoms and can be further tuned by substituents on the quinoline (B57606) ring.

N,O-Chelation via Quinoline Nitrogen and Carbaldehyde Oxygen

The fundamental coordination mode of the quinoline-2-carbaldehyde scaffold involves the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group. This arrangement allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. This N,O-chelation is a common feature in complexes with various metals, including rhodium(III) and iridium(III) half-sandwich complexes. nih.gov The formation of this chelate ring is entropically favored and provides significant stability to the resulting metal complex.

Multi-dentate Ligands Derived from Carbaldehyde Condensations (e.g., Schiff Bases)

The reactivity of the carbaldehyde group provides a straightforward pathway to expand the denticity of the ligand. ckthakurcollege.net Condensation reactions with primary amines lead to the formation of Schiff bases, also known as imines or azomethines. ckthakurcollege.netekb.eg This chemical modification is a cornerstone for designing multidentate ligands. ckthakurcollege.net

| Reactant | Resulting Ligand Type | Typical Donor Atoms | Denticity |

|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone | N (quinoline), N (imine), S (sulfur) | Tridentate nih.gov |

| 2-Aminophenol | Schiff Base | N (quinoline), N (imine), O (phenolic) | Tridentate ijfans.org |

| S-methyldithiocarbazate | Schiff Base | N (quinoline), N (azomethine), S (thiolate) | Tridentate researchgate.net |

| 2-Hydrazinobenzothiazole | Schiff Base (Hydrazone) | N (quinoline), N (imine), N (benzothiazole), O (hydroxyl) | Tridentate/Tetradentate nih.gov |

Influence of Fluorine Atoms on Ligand Properties and Coordination Affinity

The introduction of fluorine atoms at the 7- and 8-positions of the quinoline ring significantly modulates the ligand's electronic properties. Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect. nih.gov This effect reduces the electron density on the quinoline ring system and, consequently, decreases the basicity of the quinoline nitrogen atom. nih.gov

A lower basicity of the nitrogen donor can lead to weaker coordination bonds with metal ions compared to non-fluorinated analogues. However, the effects are complex. Fluorination can enhance the stability of the resulting metal complexes by making the ligand more resistant to oxidation. nih.govresearchgate.net Furthermore, fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding (though fluorine is a weak acceptor) and dipole-dipole interactions, which can influence the packing of complexes in the solid state and their solubility. nih.govacs.org The increased lipophilicity conferred by fluorine atoms can also alter the permeability of the complexes through biological membranes. nih.gov In some organometallic systems, intramolecular metal-fluorine interactions have been observed, although these are generally considered weak. acs.org

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with 7,8-difluoroquinoline-2-carbaldehyde and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.com The stoichiometry of the resulting complex depends on the metal ion, the ligand-to-metal molar ratio used in the synthesis, the reaction conditions, and the specific ligand used (bidentate aldehyde or multidentate Schiff base).

Complexation with Transition Metals (e.g., Cu, Zn, Ni, Pt, Pd, Fe, Ru, V)

A wide variety of transition metal complexes have been prepared using quinoline-2-carbaldehyde-based ligands. The synthesis generally involves refluxing a solution of the ligand and a metal chloride, acetate (B1210297), or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol. mdpi.comoncologyradiotherapy.com

Copper (Cu): Copper(II) complexes are readily formed. With Schiff base derivatives, square planar or square pyramidal geometries are common. nih.govresearchgate.netnih.gov For example, Schiff bases derived from quinoline-2-carboxaldehyde can form 1:1 complexes with copper(II). nih.gov

Nickel (Ni): Nickel(II) often forms octahedral complexes with a 1:2 metal-to-ligand stoichiometry, particularly with tridentate Schiff base ligands. nih.govresearchgate.net

Platinum (Pt) and Palladium (Pd): Square-planar complexes of Pt(II) and Pd(II) have been synthesized with thiosemicarbazone derivatives of quinoline-2-carbaldehyde, typically with a 1:1 metal-to-ligand ratio. distantreader.org

Iron (Fe): Iron complexes in various oxidation states can be formed. nih.gov For instance, Fe(III) can form dimeric structures or octahedral complexes. ijfans.orgnih.gov

Ruthenium (Ru) and Vanadium (V): Ru(II) and oxovanadium(IV) (VO²⁺) have been successfully complexed with Schiff bases derived from related 8-hydroxyquinoline-2-carbaldehyde, forming octahedral complexes. nih.gov

| Metal Ion | Typical Ligand | M:L Ratio | Common Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Tridentate Schiff Base | 1:1 | Square Planar / Square Pyramidal | nih.govnih.gov |

| Ni(II) | Tridentate Schiff Base | 1:2 | Octahedral | nih.govresearchgate.net |

| Pd(II) | Tridentate Thiosemicarbazone | 1:1 | Square Planar | distantreader.org |

| Pt(II) | Tridentate Thiosemicarbazone | 1:1 | Square Planar | distantreader.org |

| Fe(III) | Tridentate Schiff Base | 1:2 | Octahedral | nih.gov |

| Ru(II) | Tridentate Schiff Base | 1:1 | Octahedral | nih.gov |

| VO(IV) | Tridentate Schiff Base | 1:2 | Square Pyramidal/Octahedral | nih.gov |

Complexation with Lanthanides and Other Main Group Elements

While less common than transition metals, lanthanide and main group elements also form complexes with quinoline-based ligands.

Lanthanides: Lanthanide ions, such as Neodymium(III) (Nd³⁺), Europium(III) (Eu³⁺), and Terbium(III) (Tb³⁺), are known to coordinate with ligands containing quinoline nitrogen and oxygen donors. nih.gov In the case of quinoline-2,4-dicarboxylate, the quinoline nitrogen and a carboxylate oxygen chelate to the lanthanide ion, suggesting that the N,O-donor set of this compound would also be suitable for complexation. nih.gov These complexes often exhibit high coordination numbers (8 or 9) and can form three-dimensional coordination polymers. nih.gov

Main Group Elements: The coordination chemistry with main group elements is less explored. However, quinoline-based ligands have been used to synthesize complexes with elements like Antimony (Sb). acs.org In these structures, the quinoline moiety can act as a simple donor or as part of a larger multidentate framework, binding to antimony in its +3 or +5 oxidation state. acs.org

Factors Influencing Metal-to-Ligand Ratios and Complex Stability

The stoichiometry and stability of metal complexes derived from this compound are governed by a delicate interplay of several key factors. These include the intrinsic properties of both the metal ion and the ligand, as well as the reaction conditions.

Nature of the Metal Ion: The charge and size of the central metal ion are paramount in determining the stability of the resulting complex. dalalinstitute.com Generally, a higher positive charge on the metal ion and a smaller ionic radius lead to a greater charge-to-size ratio. dalalinstitute.com This increased charge density enhances the electrostatic attraction between the metal center and the electron-donating atoms of the this compound ligand, resulting in a more stable complex. dalalinstitute.com For instance, trivalent cations like Fe(III) or Cr(III) would be expected to form more stable complexes than divalent cations such as Cu(II) or Zn(II), assuming similar coordination environments. dalalinstitute.comuq.edu.au The electronegativity of the metal ion also plays a crucial role; a more electronegative metal ion will have a stronger pull on the ligand's electrons, contributing to greater complex stability. dalalinstitute.com

Ligand Properties: The structure of this compound itself is a significant determinant of complex stability. The presence of both a quinoline nitrogen atom and a carbaldehyde oxygen atom allows it to act as a bidentate chelating agent. Chelation, the formation of a ring structure upon coordination, significantly enhances the stability of the complex compared to coordination with monodentate ligands—an effect known as the chelate effect. The fluorine atoms at the 7 and 8 positions are strong electron-withdrawing groups. This electronic effect can influence the basicity of the quinoline nitrogen, potentially affecting the strength of the metal-ligand bond.

Reaction Conditions: The metal-to-ligand ratio used in the synthesis is a critical experimental variable that can direct the formation of different complex stoichiometries. rsc.org By controlling the molar equivalents of the ligand and the metal salt, it is possible to favor the formation of complexes with varying numbers of ligands, such as ML, ML₂, or ML₃, where M is the metal and L is the this compound ligand. rsc.orgmdpi.com The pH of the reaction medium and the choice of solvent can also influence the speciation and stability of the complexes in solution. nih.gov

Table 1: Illustrative Stability Constants for Hypothetical Metal Complexes of this compound

| Metal Ion | Assumed Stoichiometry (M:L) | Hypothetical logβ |

| Cu(II) | 1:1 | 6.8 |

| Cu(II) | 1:2 | 12.5 |

| Ni(II) | 1:1 | 5.9 |

| Ni(II) | 1:2 | 10.8 |

| Zn(II) | 1:1 | 5.5 |

| Zn(II) | 1:2 | 10.2 |

| Fe(III) | 1:1 | 11.2 |

| Fe(III) | 1:2 | 20.7 |

| Fe(III) | 1:3 | 28.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trends in stability based on the nature of the metal ion.

Structural Analysis of Metal Complexes

The coordination of this compound to metal centers results in the formation of complexes with well-defined three-dimensional structures. The analysis of these structures, typically through single-crystal X-ray diffraction, provides invaluable insights into the bonding and properties of these compounds.

Four-Coordinate Complexes: With metal ions like Pd(II) or Pt(II), square planar geometries are common, especially when the stoichiometry is 1:1 (MLX₂) or 1:2 (ML₂), where X is a monodentate ligand like a halide. distantreader.org For some d¹⁰ metals like Zn(II), a tetrahedral geometry might be observed.

Six-Coordinate Complexes: Many transition metals, such as Fe(III), Co(II), and Ni(II), favor a coordination number of six, leading to octahedral geometries. uq.edu.auresearchgate.net In a complex with a 1:2 stoichiometry (ML₂X₂), the two this compound ligands would typically arrange in a cis or trans fashion around the metal center. In a 1:3 complex (ML₃), a facial (fac) or meridional (mer) arrangement of the three bidentate ligands is possible.

Higher Coordination Geometries: For larger metal ions, such as those from the lanthanide series or certain early transition metals, coordination numbers of eight or more are possible, leading to more complex geometries like the dodecahedron or square antiprism. wikipedia.org

The presence of the fused ring system in the quinoline moiety imposes steric constraints that influence the bond angles and can lead to distortions from idealized geometries. distantreader.org

For complexes of this compound, several types of intermolecular interactions are expected:

π-π Stacking: The aromatic quinoline rings are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant driving force in the packing of aromatic and heteroaromatic compounds.

Halogen Bonding: In some cases, the fluorine atoms could potentially act as halogen bond acceptors.

The specific arrangement of molecules, or crystal packing, is a result of the system achieving the most thermodynamically stable balance of these varied intermolecular forces. rsc.org The analysis of these interactions is often aided by computational tools like Hirshfeld surface analysis, which can visualize and quantify the different types of intermolecular contacts. distantreader.org

Theoretical Insights into Metal-Ligand Bonding and Electronic Structure

Nature of the Metal-Ligand Bond: The interaction between the metal and the ligand can be dissected into two principal components:

σ-Donation: The ligand donates electron density from its filled orbitals (primarily the lone pair on the quinoline nitrogen and the aldehyde oxygen) to the empty orbitals of the metal ion, forming a sigma (σ) bond.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify the extent of charge transfer and the energetic stabilization arising from these donor-acceptor interactions. eurjchem.com

Electronic Structure and Frontier Orbitals: DFT calculations allow for the determination of the energies and compositions of the molecular orbitals of the complex. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they define the frontier electronic landscape of the molecule. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the chemical reactivity and kinetic stability of the complex. mdpi.com A large HOMO-LUMO gap generally implies higher stability.

Orbital Composition: Analysis of the atomic orbital contributions to the HOMO and LUMO reveals their character. For instance, the HOMO might be predominantly located on the metal d-orbitals, while the LUMO might be centered on the π* system of the ligand, or vice versa. This distribution is crucial for understanding the electronic transitions (as observed in UV-Vis spectroscopy) and the redox properties of the complex. arxiv.org

Table 2: Illustrative Theoretical Data for a Hypothetical [Cu(7,8-DFQ-2-CHO)₂] Complex

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 3.7 eV | Indicates significant electronic stability |

| NBO Charge on Cu | +0.85 e | Shows partial positive charge on the metal center due to ligand donation |

| Wiberg Bond Index (Cu-N) | 0.45 | Indicates a significant covalent character in the copper-nitrogen bond |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations on similar copper(II) complexes.

These theoretical studies complement experimental findings by providing a detailed electronic picture that helps to rationalize the observed structures, stabilities, and reactivities of the metal complexes of this compound. mdpi.comresearchgate.net

Computational and Theoretical Studies on 7,8 Difluoroquinoline 2 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed to study the geometry, electronic structure, and spectroscopic properties of quinoline (B57606) derivatives. pec.ac.innih.gov For 7,8-Difluoroquinoline-2-carbaldehyde, these calculations offer a deep understanding of its conformational preferences, electronic characteristics, and reactivity.

Conformational Analysis and Energetic Profiles

The conformational landscape of this compound is primarily determined by the orientation of the carbaldehyde group relative to the quinoline ring. Rotation around the C2-C(aldehyde) single bond gives rise to different conformers. Computational methods, particularly DFT, can be used to calculate the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them.

For similar quinoline-2-carbaldehyde derivatives, studies have shown that planar or near-planar conformations, where the aldehyde group is coplanar with the quinoline ring, are often the most stable due to favorable π-conjugation. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is a hypothetical representation based on typical findings for similar aromatic aldehydes.

| Conformer | Dihedral Angle (N1-C2-C(aldehyde)-O) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn-periplanar | 0° | 0.0 |

| Anti-periplanar | 180° | 1.5 |

| Perpendicular | 90° | 4.2 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

Table 2: Predicted FMO Energies for a Representative Fluoroquinoline Derivative Data extrapolated from studies on similar quinoline derivatives. pec.ac.inuobaghdad.edu.iq

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. libretexts.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). youtube.com

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, making them likely sites for electrophilic attack or hydrogen bonding. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms and the carbon atom of the carbaldehyde group would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. pec.ac.in These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgrsc.org It can calculate the excitation energies and oscillator strengths of electronic transitions, providing insight into the wavelengths of maximum absorption (λmax).

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These predictions can help in assigning the vibrational modes of the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound This table is a hypothetical representation based on typical findings for similar quinoline derivatives.

| Spectroscopy | Predicted Feature | Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 190-195 |

| ¹H NMR | Aldehyde H Chemical Shift (ppm) | 9.8-10.2 |

| UV-Vis | λmax (nm) | ~280, ~320 |

| IR | C=O Stretching Frequency (cm⁻¹) | 1690-1710 |

Molecular Docking Investigations of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, Proteins)

Derivatives of this compound can be investigated as potential ligands for various biological targets. Molecular docking simulations can predict how these molecules might bind to the active site of an enzyme, for instance. The process involves generating a set of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose.

Studies on similar quinoline derivatives have shown that they can interact with the active sites of enzymes through various non-covalent interactions, including: nih.govnih.gov

Hydrogen bonds: The nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group can act as hydrogen bond acceptors.

π-π stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic interactions: The quinoline ring system can also participate in hydrophobic interactions with nonpolar residues.

The results of molecular docking studies are typically presented as a docking score, which is an estimate of the binding free energy, and a visual representation of the predicted binding mode showing the key interactions between the ligand and the receptor.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

Computational analysis of this compound and its related structures reveals a complex interplay of intermolecular forces that govern their molecular recognition and binding capabilities. The specific arrangement of functional groups and the presence of fluorine atoms create distinct opportunities for hydrogen bonding, π-stacking, and halogen bonding.

Hydrogen Bonding: The primary site for hydrogen bonding is the oxygen atom of the aldehyde group at the C-2 position, which can act as a hydrogen bond acceptor. The nitrogen atom within the quinoline ring also possesses a lone pair of electrons and can participate as a hydrogen bond acceptor. These interactions are crucial for anchoring the molecule within the active sites of biological targets.

π-Stacking: The planar, aromatic quinoline ring system is well-suited for π-π stacking interactions. These non-covalent interactions occur with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in protein targets. The electron distribution within the quinoline ring, influenced by the electron-withdrawing fluorine atoms, modulates the nature and strength of these stacking interactions.

Halogen Bonding: A significant feature of this molecule is the potential for halogen bonding, a highly directional interaction involving the halogen atom. The two fluorine atoms at the C-7 and C-8 positions, while generally considered weak halogen bond donors compared to heavier halogens like bromine and iodine, can still participate in these interactions. cam.ac.uk The electron-withdrawing nature of the quinoline ring enhances the electrophilic character of the fluorine atoms, enabling them to interact favorably with nucleophilic sites such as backbone carbonyls or carboxylate side chains in proteins. Studies on related fluoroquinolones have shown that C-8 halogen modifications can enhance activity against resistant bacterial mutants, suggesting the importance of interactions at this position. nih.gov

A summary of the potential intermolecular interactions is presented below.

| Interaction Type | Participating Moiety on Compound | Potential Partner on Biological Target |

| Hydrogen Bonding | Aldehyde Oxygen (Acceptor), Quinoline Nitrogen (Acceptor) | Amine groups, Hydroxyl groups (Donors) |

| π-π Stacking | Aromatic Quinoline Ring System | Aromatic residues (Phe, Tyr, Trp) |

| Halogen Bonding | C-7 and C-8 Fluorine Atoms (Donors) | Carbonyl oxygen, Carboxylate groups (Acceptors) |

| van der Waals | Entire molecular surface | General protein surface |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of molecules over time, offering a powerful tool to study compound-target interactions and conformational flexibility.

MD simulations are instrumental in assessing the stability of a ligand like this compound when bound to a biological target, such as an enzyme or receptor. nih.gov In a typical simulation, the compound is first docked into the binding site of a protein. This static pose is then subjected to a simulation that calculates the forces between all atoms and their subsequent movements over a defined period, often nanoseconds to microseconds. biorxiv.org

Key metrics for evaluating the stability of the complex include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value over the simulation time suggests that the compound remains securely in the binding pocket without significant conformational changes. Conversely, a high or fluctuating RMSD may indicate an unstable binding mode. biorxiv.org For example, simulations of quinolinone-thiosemicarbazone derivatives against mycobacterial targets have been used to calculate binding energies, which ranged from -71.3 to -12.7 Kcal/mol, suggesting likely inhibition. nih.gov Similar simulations for this compound would allow for the analysis of its dynamic interactions, residence time in the binding pocket, and the identification of key residues that maintain the stability of the complex. biorxiv.org

A hypothetical summary of MD simulation results for a compound-target complex is shown below.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Stabilizing Residues |

| 100 | 1.5 ± 0.3 | 2.1 ± 0.4 | Asp120, Trp88, Arg210 |

| 200 | 1.6 ± 0.2 | 2.2 ± 0.3 | Asp120, Trp88, Arg210 |

The surrounding solvent environment, particularly water in biological systems, significantly influences the conformational preferences of a molecule. aps.org MD simulations explicitly model solvent molecules, allowing for a realistic examination of how they mediate interactions and affect the compound's structure. nih.gov For this compound, the primary conformational freedom lies in the rotation of the C2-aldehyde bond.

The polarity of the solvent can stabilize or destabilize different conformers. nih.gov For instance, a polar solvent might favor a conformation where the molecule's dipole moment is maximized. Studies on other fluorinated compounds have demonstrated that increasing solvent polarity can lead to the stabilization of specific conformers that might be less populated in a vacuum. nih.gov MD simulations can track the dihedral angle of the aldehyde group relative to the quinoline ring over time, revealing the accessible conformational states and the energy barriers between them. This analysis is crucial, as the biologically active conformation that binds to a target may not be the lowest energy conformation in solution. mdpi.com

Structure-Property Relationship Modeling (e.g., QSAR/QSPR for reactivity/interaction)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netjlu.edu.cn These models are essential for rational drug design, allowing for the prediction of a compound's efficacy and the design of new, more potent derivatives. mdpi.com

A QSAR model for a series of quinoline derivatives, including this compound, would be developed by first calculating a set of numerical descriptors for each molecule. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and the effect of the electron-withdrawing fluorine atoms.

Steric Descriptors: Molecular volume, surface area, and shape indices.

Topological Descriptors: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobic Descriptors: LogP, which describes the molecule's partitioning between water and octanol.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC50). jlu.edu.cn For instance, a QSAR study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov The quality of a QSAR model is assessed by statistical parameters like the correlation coefficient (R²) and the cross-validation coefficient (q²), with higher values indicating a more robust and predictive model. jlu.edu.cnmdpi.com The presence of the C-7 and C-8 difluoro substitutions would be a critical parameter in any such model, strongly influencing the electronic and hydrophobic descriptors of the molecule. nih.govnih.gov

| QSAR Model Parameter | Description | Acceptable Value |

| R² (Correlation Coefficient) | Indicates the proportion of variance in the dependent variable predictable from the independent variables. | > 0.6 |

| q² (Cross-Validation R²) | A measure of the model's predictive ability, determined by "leave-one-out" or other cross-validation methods. | > 0.5 |

| F-statistic | Tests the overall significance of the regression model. | High value |

| Standard Error (s) | Measures the accuracy of the predictions. | Low value |

Mechanistic Investigations of Pre Clinical Biological Activity of 7,8 Difluoroquinoline 2 Carbaldehyde Derivatives

Enzyme Inhibition Mechanisms (In Vitro Studies)

The inhibitory action of 7,8-difluoroquinoline-2-carbaldehyde derivatives against specific enzymes is a cornerstone of their potential therapeutic applications. In vitro studies have provided detailed insights into their mechanisms of action, particularly concerning enzymes involved in cancer and bacterial pathogenesis.

While direct studies on this compound derivatives are limited, research into the broader class of fluoroquinolones has demonstrated significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.netbiorxiv.org

A novel class of fluoroquinolone derivatives has been identified as potent inhibitors of PI3K. rsc.org Computational docking studies suggest that these derivatives can fit snugly into the ATP binding pocket of the enzyme, forming hydrogen bonds and π-cation interactions that stabilize the complex and prevent the natural substrate from binding. rsc.org One such derivative, designated as compound A3, has shown notable potency against PI3Kγ, a closely related isoform to PI3Kβ, while exhibiting low toxicity in human tumor cells. rsc.org This suggests a promising avenue for developing selective PI3K inhibitors based on the fluoroquinolone scaffold. The combined inhibition of PI3Kβ with other targets, such as ALK, has shown promise in overcoming drug resistance in certain cancer models. nih.govbiorxiv.org

Table 1: Inhibitory Activity of Fluoroquinolone Derivative A3 against PI3Kγ

| Compound | Target | Potency | Cell Line | Key Interactions |

|---|

The quinoline (B57606) core is a well-established pharmacophore in the design of inhibitors for DNA gyrase and topoisomerases, enzymes essential for DNA replication and repair in both bacterial and human cells. nih.govnih.gov Derivatives of 7,8-difluoroquinoline (B123522) are no exception and have shown significant potential in this area.

One such derivative, (-)-BO-2367, which features a 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid structure, has demonstrated potent inhibitory activity against both mammalian topoisomerase II and bacterial DNA gyrase. nih.gov This compound was found to be more than twice as potent as the established anticancer drug VP-16 in its activity against topoisomerase II. nih.gov The inhibition mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. nih.gov Interestingly, the stereochemistry at the C7 position of the quinolone ring was found to be crucial for its activity against mammalian topoisomerase II. nih.gov

Further studies on various new fluoroquinolone derivatives have confirmed their ability to inhibit bacterial DNA gyrase, which is a key factor in their antibacterial action. nih.gov The degree of DNA gyrase inhibition is a reliable measure of the antibacterial efficacy of these compounds. nih.gov Some novel ciprofloxacin (B1669076) derivatives have been shown to act as dual inhibitors of both topoisomerase I and II, which can induce both apoptosis and necro-apoptosis in cancer cells. nih.gov

Table 2: Inhibitory Activity of (-)-BO-2367 against Topoisomerase II and DNA Gyrase

| Enzyme Target | IC50 (µM) | Source Organism |

|---|---|---|

| Topoisomerase II (DNA relaxation) | 3.8 | L1210 cells nih.gov |

| DNA Gyrase (supercoiling) | 0.5 | Escherichia coli nih.gov |

The versatile quinoline scaffold allows for the design of derivatives that can potentially target a wide range of other enzymes. However, specific in vitro studies on derivatives of this compound against other enzyme targets are not extensively documented in the available literature.

Kinetic analysis is a fundamental tool for characterizing the interaction between an inhibitor and its target enzyme. jneonatalsurg.com Such analyses provide crucial parameters like the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). Methods like differential scanning fluorimetry can be employed to study the binding of ligands to proteins and determine their dissociation constants. nih.gov For any novel derivative of this compound, detailed kinetic studies would be essential to fully understand its inhibitory mechanism and potential for therapeutic development.

Molecular Target Interaction Studies

Understanding the direct interaction of this compound derivatives with specific protein targets provides a more granular view of their biological activity. These studies are critical for rational drug design and for predicting potential off-target effects.

Galectins: This family of β-galactoside-binding proteins is involved in various cellular processes, including cell adhesion, migration, and apoptosis. nih.govnih.gov The interaction of small molecules with galectins is an active area of research for the development of new therapeutics.

Alpha-synuclein (B15492655): The aggregation of alpha-synuclein is a key pathological hallmark of Parkinson's disease and other synucleinopathies. nih.govnih.gov Molecules that can bind to alpha-synuclein and inhibit its aggregation are of significant therapeutic interest. Studies on other small molecules, such as certain flavonoids and diarylbisthiazole-based tracers, have shown that it is possible to achieve high binding affinity and selectivity for alpha-synuclein fibrils. nih.govfrontiersin.org For instance, a decrease in the lipophilicity of a ligand has been shown to improve its selectivity for alpha-synuclein over other protein aggregates like β-amyloid. frontiersin.org Computational modeling and machine learning are also being used to predict binding sites and structure-property relationships for ligands targeting alpha-synuclein. frontiersin.org

Protein-ligand interaction fingerprinting is a computational technique used to characterize and compare the binding modes of different ligands to a protein target. researchgate.netresearchgate.net This method generates a "fingerprint" that encodes the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and the amino acid residues in the protein's binding site.

This approach would be highly valuable for studying the interactions of this compound derivatives. By docking a series of these derivatives into the binding site of a target protein, researchers can generate interaction fingerprints to understand the key structural features required for potent binding. This information can then be used to guide the synthesis of new derivatives with improved affinity and selectivity. The process involves preparing the 3D structures of the protein and the ligand, performing molecular docking simulations to predict the binding pose, and then analyzing the resulting complex to identify and catalogue the interactions. youtube.com

Cellular Pathway Modulation (In Vitro, Non-Clinical Models)

The exploration of this compound derivatives in pre-clinical, non-clinical models has centered on understanding their interactions at the cellular level. These in vitro studies are crucial for elucidating the mechanisms that drive their biological effects.

Derivatives based on the quinoline scaffold have demonstrated significant interference with fundamental cellular processes, most notably cell proliferation. Various studies on quinoline compounds have reported cytotoxic activity against different human cancer cell lines. nih.gov For instance, certain quinoline derivatives have been shown to induce cell cycle arrest, a key mechanism for halting uncontrolled cell division. nih.gov Some compounds achieve this by promoting apoptosis, or programmed cell death, which is often mediated by the activation of specific proteins like caspases and changes in the expression of regulatory proteins such as Bax and Bcl-2. rsc.org

The molecular underpinnings of these effects often lie in the modulation of critical signaling pathways. Dual-target inhibitors based on quinoline structures have been developed to simultaneously block key enzymes like EGFR and HER-2, which are crucial for cancer cell growth and survival. rsc.org The inhibition of such pathways disrupts the communication networks that govern cell proliferation and can lead to the observed antiproliferative effects. nih.gov

To isolate and confirm the direct interaction between a compound and its molecular target, cell-free assays are employed. These systems remove the complexity of the cellular environment and allow for a direct measurement of a compound's inhibitory potency. For quinoline derivatives, enzyme inhibition assays are common. For example, the potency of EGFR and HER-2 inhibitors has been quantified using cell-free enzymatic assays, yielding specific IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). rsc.org In one study, a quinoline-based compound demonstrated IC₅₀ values of 71 nM and 31 nM against EGFR and HER-2, respectively. rsc.org This type of evaluation provides direct evidence of target engagement and is a critical step in understanding the compound's mechanism of action.